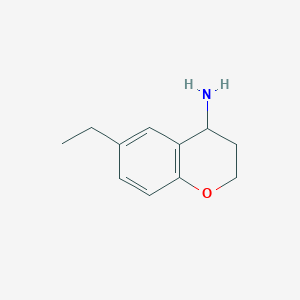

6-Ethylchroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

6-ethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3 |

InChI Key |

IEPIMUROQDSURV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethylchroman 4 Amine and Its Derivatives

General Strategies for Chromanamine Synthesis

The construction of the 4-aminochroman scaffold is a key objective in the synthesis of this class of compounds. Several general methodologies have been developed to achieve this, primarily focusing on the formation of the chroman ring system and the introduction of the amine functionality.

Reductive Amination Approaches for 4-Aminochromans

Reductive amination is a widely employed and effective method for the synthesis of amines, including 4-aminochromans. organic-chemistry.orgresearchgate.net This approach typically involves the reaction of a 4-chromanone (B43037) with an amine in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netacs.org

A variety of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. organic-chemistry.org The choice of reducing agent can influence the reaction conditions and selectivity. For instance, NaBH(OAc)3 is often favored for its mildness and effectiveness in the reductive amination of a wide range of ketones and aldehydes. organic-chemistry.org

Enzymatic reductive amination, using imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful biocatalytic approach. researchgate.netacs.org These enzymes can catalyze the asymmetric reductive amination of carbonyl compounds, providing access to chiral amines with high enantioselectivity. researchgate.netacs.org This method offers a green and sustainable alternative to traditional chemical methods. researchgate.net

| Reducing Agent | Typical Reaction Conditions | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH4) | Typically performed in alcoholic solvents like methanol (B129727) or ethanol. The reaction may require refluxing. organic-chemistry.org | A common and cost-effective reducing agent. |

| Sodium Cyanoborohydride (NaBH3CN) | Often used in the presence of an acid catalyst and is stable in acidic to neutral conditions. organic-chemistry.org | Selective for the reduction of iminium ions over carbonyl groups. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and versatile reagent, often used in chlorinated solvents like dichloroethane (DCE). organic-chemistry.org | Effective for a broad range of substrates and does not require acidic conditions. |

| Imine Reductases (IREDs)/Reductive Aminases (RedAms) | Aqueous buffer systems, often with a cofactor like NADPH. acs.org | Highly enantioselective, environmentally friendly. researchgate.netacs.org |

Cyclization Reactions for the Construction of the Chroman Ring System

The formation of the chroman ring is a fundamental step in the synthesis of 6-ethylchroman-4-amine. Various cyclization strategies have been developed to construct this heterocyclic system. These methods often involve the formation of a carbon-oxygen bond to close the pyran ring.

One common approach is the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For example, the acid-catalyzed cyclization of o-allylphenols can lead to the formation of the chroman ring. nih.gov Additionally, radical cascade cyclizations of 2-(allyloxy)arylaldehydes have been shown to be an effective method for synthesizing chroman-4-one derivatives. researchgate.netacs.org These reactions can be initiated by various means, including visible light photoredox catalysis. acs.org

Other notable cyclization methods include:

Intramolecular Friedel-Crafts-type reactions: This involves the cyclization of substrates containing both a phenolic hydroxyl group and a reactive side chain. nih.gov

Prins/Conia-ene cascade cyclization: This one-pot reaction can establish the AB ring system of chromans. researchgate.net

Palladium-catalyzed oxidative cross-coupling: This method can be used for the C-2 arylation of chromones, which can then be further modified. rsc.org

Asymmetric Synthetic Routes to Enantiomerically Pure Chromanamines

The synthesis of enantiomerically pure chromanamines is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. slideshare.netscribd.com Asymmetric synthesis aims to produce a specific enantiomer as the major product. ethz.ch

Several strategies are employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.chrsc.org

Chiral Auxiliaries: An enantiopure auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. scribd.comethz.ch

Asymmetric Catalysis: A chiral catalyst is used to control the stereoselectivity of the reaction. chiralpedia.com This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. chiralpedia.com Chiral bifunctional thiourea-tertiary amine catalysts have been successfully used in the asymmetric synthesis of polycyclic compounds containing a chromane (B1220400) moiety. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound requires methods for the selective introduction of the ethyl group at the C-6 position of the chroman ring and the stereoselective formation of the amine group at the C-4 position.

Regioselective Introduction of the Ethyl Group at C-6

The introduction of an ethyl group specifically at the C-6 position of the chroman skeleton requires regioselective functionalization. C-H functionalization is a powerful tool for this purpose, allowing for the direct conversion of a C-H bond into a C-C or C-heteroatom bond. acs.org

For aromatic systems like the benzene (B151609) ring of the chroman scaffold, electrophilic aromatic substitution reactions can be employed. However, controlling the regioselectivity can be challenging due to the directing effects of the existing substituents. The development of transition-metal-catalyzed C-H activation has provided more precise methods for regioselective functionalization. rsc.orgacs.org For example, directing groups can be used to guide a metal catalyst to a specific C-H bond, enabling selective functionalization. acs.org

While specific literature on the direct C-6 ethylation of a pre-formed chroman ring to produce this compound is not extensively detailed in the provided search results, a plausible synthetic strategy would involve starting with a phenol already bearing an ethyl group at the para position to the hydroxyl group. This substituted phenol would then undergo a cyclization reaction to form the 6-ethylchroman-4-one (B2798518) precursor.

Stereoselective Formation of the 4-Amine Moiety

The formation of the amine group at the C-4 position with a specific stereochemistry is crucial for obtaining a single enantiomer of this compound. As previously mentioned, asymmetric reductive amination of the corresponding 6-ethylchroman-4-one is a key strategy.

The use of chiral catalysts, such as those derived from transition metals or enzymes (IREDs/RedAms), can facilitate the enantioselective reduction of the imine intermediate, leading to the desired stereoisomer of the 4-amino group. researchgate.netacs.org The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess (ee) of the final product.

Advanced Synthetic Techniques for Functionalized Chromanamine Analogues

The development of novel synthetic routes for chromanamine analogues is driven by the need for molecular diversity in drug discovery and materials science. These advanced techniques offer improvements in reaction times, yields, and stereoselectivity, enabling the creation of complex chroman structures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including the chroman-4-one precursors to chroman-4-amines. nih.gov This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. nih.govscielo.org.mx The efficiency of microwave heating stems from the direct coupling of microwave energy with polar molecules in the reaction, leading to a rapid temperature increase. scielo.org.mx

The application of MAOS is particularly beneficial for reactions that are sluggish under conventional conditions. For instance, the synthesis of 2-/3-(trifluoromethyl)thiochroman-4-ones has been achieved through a microwave-assisted tandem alkylation-cyclic acylation process. researchgate.net This method demonstrates the ability of microwave irradiation to promote complex reaction cascades in a one-pot synthesis. researchgate.net Similarly, Knoevenagel condensations to form styryl-4H-chromen-4-ones have been efficiently carried out under microwave irradiation, often with improved diastereoselectivity. nih.gov

Furthermore, MAOS is often considered a "green" chemistry technique because it can reduce energy consumption and sometimes allows for solvent-free reactions. nih.govscielo.org.mx The use of ionic liquids as solvents in microwave-assisted synthesis can further enhance the green credentials of a process, as they are non-volatile and can often be recycled. scielo.org.mx

A notable development is the use of microwave assistance in alcohol dehydrogenative reactions catalyzed by manganese (II) and cobalt (II) in conjunction with chroman-4-one amino ligands to produce various heterocyclic compounds. benthamdirect.com This highlights the versatility of microwave synthesis in facilitating catalytic processes for the construction of complex molecular frameworks. benthamdirect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chromone (B188151) Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Thermal reflux, longer reaction times | 120 W, 100 °C, 7 min, higher diastereoselectivity | nih.gov |

| Aromatization | 24 h reflux in 1,2,4-trichlorobenzene | 30 min reaction time, better yields | nih.gov |

| Tandem Alkylation-Cyclic Acylation | N/A | One-pot synthesis of fluorinated thiochroman-4-ones | researchgate.net |

| Alcohol Dehydrogenation | N/A | Catalyzed by Mn(II) and Co(II) with chroman-4-one amino ligands | benthamdirect.com |

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like chroman-4-amines. mdpi.com These catalysts, often based on palladium, rhodium, or iridium, facilitate a wide range of transformations, including C-C and C-heteroatom bond formation, with high efficiency and selectivity. acs.orgacs.org

Palladium-catalyzed reactions have been extensively used for the synthesis of chromones, which are key precursors to chroman-4-amines. acs.org For example, an efficient synthesis of 4H-chromen-4-ones has been developed through the palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes. acs.org This method offers a versatile route to a variety of functionalized flavonoids. acs.org Radical cascade cyclizations of o-allyloxybenzaldehydes, which can be promoted by transition metals, also provide access to 3-substituted chroman-4-ones. researchgate.net

The synthesis of chiral amines, a crucial aspect of pharmaceutical chemistry, heavily relies on transition metal-catalyzed asymmetric hydrogenation. acs.org Chiral ligands are employed to create metal complexes that can induce high levels of enantioselectivity in the reduction of imines to amines. acs.org This approach is highly valuable for producing enantiomerically pure chroman-4-amine (B2768764) derivatives. acs.org

Recent advancements in transition-metal-catalyzed C-H activation and annulation sequences have further expanded the synthetic chemist's toolbox for building complex heterocyclic structures. mdpi.com These methods allow for the direct functionalization of C-H bonds, offering a more atom-economical and straightforward approach to complex molecules. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Chroman Synthesis

| Catalyst System | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄/Xphos | Intramolecular Acylation | Alkenyl bromides and aldehydes | 4H-Chromen-4-ones | acs.org |

| Rh(III) | C-H Activation/Annulation | Imidates and nitrosobenzenes | 1H-Indazole derivatives | mdpi.com |

| Ir/(S,S)-f-Binaphane | Asymmetric Hydrogenation | N-alkyl α-aryl furan-containing imines | Chiral amines | acs.org |

| Copper-catalyzed | Alkynylation | Benzocaine and an alkyne | Quinolines | mdpi.com |

Intramolecular rearrangements and cycloaddition reactions are powerful strategies for the stereocontrolled synthesis of complex cyclic systems, including chroman derivatives. These reactions often proceed through well-defined transition states, allowing for a high degree of control over the stereochemistry of the final product.

A notable example is the inverse demand [4+2] cycloaddition involving o-quinone methides (o-QMs). acs.org These reactive intermediates can be generated from salicylaldehyde (B1680747) derivatives and can react with enol ethers to form chroman structures. The selectivity between spiroketals and chroman ketals can be controlled by the specific reaction conditions and the nature of the substrates, which influences the participation of exocyclic versus endocyclic enol ethers in the cycloaddition. acs.org

Domino reactions, which involve a cascade of multiple bond-forming events in a single synthetic operation, are particularly efficient for building complex molecular architectures. For instance, a domino carbo-palladation approach has been used to prepare various chroman and isochroman (B46142) derivatives. umich.edu Similarly, an asymmetric organocatalyzed double Michael addition of α,β-unsaturated ketones to 3-nitro-2H-chromenes leads to tricyclic chroman derivatives with excellent diastereoselectivities. chim.it

Rearrangement reactions, such as the Claisen rearrangement, have also been employed in the synthesis of chroman scaffolds. A gold(I)-catalyzed tandem Claisen rearrangement/hydroarylation reaction of propargyl vinyl ethers provides access to indenes, showcasing the potential of such rearrangements in the synthesis of related fused ring systems. ucsb.edu

Table 3: Examples of Rearrangements and Cycloadditions in Chroman Synthesis

| Reaction Type | Key Intermediates/Reagents | Products | Key Features | Reference |

|---|---|---|---|---|

| Inverse Demand [4+2] Cycloaddition | o-Quinone methides, enol ethers | Chroman ketals, spiroketals | Selectivity controlled by enol ether isomerization | acs.org |

| Domino Carbo-palladation | Endocyclic enol ethers | Chroman and isochroman derivatives | Efficient construction of annulated carbohydrates | umich.edu |

| Asymmetric Double Michael Addition | Quinine catalyst, 3-nitro-2H-chromenes | Tricyclic chroman derivatives | High diastereoselectivity and enantioselectivity | chim.it |

| Tandem Claisen Rearrangement/Hydroarylation | Gold(I) catalyst, propargyl vinyl ethers | Indenes | Tandem reaction sequence | ucsb.edu |

Transamination reactions offer a direct and efficient method for the synthesis of amines from carbonyl compounds. frontiersin.orgmdpi.com This biocatalytic approach, often employing pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes called transaminases, is highly valued for its excellent enantioselectivity, making it a powerful tool for the synthesis of chiral amines. frontiersin.orgmdpi.com

A chemical approach to transamination has been developed for the synthesis of functionalized N-arylchroman-2-amines. researchgate.netmathnet.ru This method involves the reaction of 2-piperidinochromane with (hetero)aromatic amines in the presence of pyridinium (B92312) tosylate. researchgate.netmathnet.ru The reaction proceeds through the replacement of the piperidine (B6355638) fragment with the (hetero)arylamino moiety, providing a facile, single-stage process to access these valuable compounds in good yields. researchgate.netmathnet.ru This reaction can be considered a transacetalization or nucleophilic substitution at the N,O-acetal functionality of the 2-piperidinochromane. mathnet.ru

The mechanism of enzyme-catalyzed transamination involves two half-reactions. In the first, the amino group from an amino donor is transferred to the PLP cofactor to form pyridoxamine (B1203002) 5'-phosphate (PMP). mdpi.com In the second half-reaction, the PMP transfers the amino group to a ketone or aldehyde substrate, regenerating the PLP and forming the desired amine product. mdpi.com Protein engineering has been extensively used to tailor the substrate specificity and stability of transaminases for industrial applications. frontiersin.org

Table 4: Synthesis of N-Arylchroman-2-amines via Transamination

| Reactants | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Piperidinochromane, (Hetero)aromatic amines | Pyridinium tosylate | N-Arylchroman-2-amines | Single-stage process, good yields | researchgate.netmathnet.ru |

| Prochiral ketone, Amine donor | Transaminase (PLP enzyme) | Chiral amine | High enantioselectivity | frontiersin.orgmdpi.com |

Intramolecular Rearrangements and Cycloadditions in Chroman-Derivative Synthesis

Scalability and Process Development Considerations for Chromanamine Synthesis

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of scalability and process development. nih.gov Key factors include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of product purification.

For the synthesis of chromanamine derivatives, large-scale production often favors catalytic methods over stoichiometric reagents to improve cost-efficiency and reduce waste. For example, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common industrial method for the reduction of nitro groups or other functionalities.

The adoption of continuous flow systems is a significant advancement in process development for chemical synthesis. Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved consistency of product quality. For instance, a two-step continuous flow process for reductive amination and hydrochloride formation can achieve high throughput and efficient solvent recovery.

Process development also involves optimizing reaction parameters to maximize yield and minimize impurities. This can include fine-tuning the catalyst loading, reaction temperature, pressure, and solvent system. The goal is to develop a robust and well-characterized manufacturing process that consistently delivers a high-quality product. nih.gov The identification of potential manufacturing concerns early in the development process is crucial for the successful commercialization of a chemical product. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 6 Ethylchroman 4 Amine Derivatives

Exploration of Substituent Effects on the Chromane (B1220400) Ring System

The biological activity of chroman-4-amine (B2768764) derivatives is significantly influenced by the nature and position of substituents on the chromane ring. acs.org Key positions for substitution that have been explored include C-6, C-8, and C-2, as well as the stereochemistry at the C-4 chiral center.

Impact of Alkyl and Halogen Substitutions at C-6 and C-8 Positions

Research into chroman-4-one derivatives, precursors to chroman-4-amines, has shown that substitutions at the C-6 and C-8 positions are crucial for potency, particularly for activities like SIRT2 inhibition. acs.org

Electron-withdrawing groups: Larger, electron-withdrawing groups at the C-6 and C-8 positions have been found to be critical for high potency. acs.org For instance, a compound with a 6-chloro substituent showed a decrease in activity when the 8-position substituent was removed. acs.org Conversely, a derivative lacking a substituent at the C-6 position was significantly less potent, highlighting the greater importance of the C-6 substituent for activity. acs.org

Electronic nature of substituents: The electronic properties of the substituents at these positions can dramatically alter activity. For example, replacing an electron-withdrawing group with an electron-donating methoxy (B1213986) group at the same position led to a significant decrease in inhibitory activity. acs.org Generally, electron-poor chroman-4-ones are more potent inhibitors than their electron-rich counterparts. acs.org

Halogen bonding: Specific halogen substitutions can lead to favorable interactions with biological targets. A modeling study of a chroman-4-one derivative showed a halogen bonding interaction between a chloride at the C-6 position and the backbone carbonyl of a histidine residue in the SIRT2 binding pocket. acs.org Additionally, a bromide at the C-8 position was observed to be situated in a hydrophobic pocket, suggesting that the size and lipophilicity of substituents at these positions are important. acs.org

Table 1: Effect of C-6 and C-8 Substitutions on Chroman-4-one Activity

| Compound Analogue | C-6 Substituent | C-8 Substituent | Relative Potency/Activity |

|---|---|---|---|

| Lead Compound | Electron-withdrawing | Electron-withdrawing | High |

| Analogue 1 | Chloro | None | Decreased |

| Analogue 2 | None | Bromo | Significantly Decreased |

| Analogue 3 | Nitro | Bromo | Similar to Lead |

Data synthesized from findings on chroman-4-one derivatives, which are direct precursors to the amine series. acs.org

Influence of Alkyl Chain Length at the C-2 Position

The length and branching of the alkyl chain at the C-2 position also play a significant role in modulating the biological activity of chroman derivatives.

Optimal chain length: Studies on chroman-4-ones have indicated that the inhibitory effect is dependent on the alkyl chain length. A chroman-4-one with an n-propyl chain at the C-2 position exhibited slightly better activity than a derivative with a longer n-heptyl chain. acs.org The general finding is that an alkyl chain of three to five carbons in the 2-position is crucial for high potency in SIRT2 inhibition. acs.org

Hydrophilicity and activity: In another study, increasing the hydrophilicity of chroman-4-one analogues was a key objective. acs.org For a series of alcohol derivatives, an enhanced activity was observed with increasing length of the alkyl spacer connecting to a terminal hydroxyl group. acs.org This suggests that for certain functionalities, a longer chain that can position a hydrophilic group appropriately can be beneficial.

Table 2: Influence of C-2 Alkyl Chain Length on Chroman-4-one Activity

| Compound Analogue | C-2 Substituent | Bioactivity (SIRT2 Inhibition) |

|---|---|---|

| Analogue 1k | n-Propyl | 76% |

Data from a study on SIRT2 inhibitors. acs.org

Stereochemical Influence at Chiral Centers (e.g., C-4 Position)

The chroman-4-amine structure contains a chiral center at the C-4 position, and its stereochemistry is a critical determinant of biological activity.

Enantiomeric differentiation: In studies of lactam-fused chroman derivatives, it was observed that the two enantiomers at the C-4 position exhibited different functional activities. doi.org One enantiomer acted as an antagonist, while the other profiled as a partial or full agonist at the 5-HT1A receptor. doi.org This highlights the importance of stereochemistry in defining the nature of the biological response.

Absolute configuration: The absolute configuration at chiral centers, such as C-2, has been shown to be a determining factor for the sign of specific optical rotation (SOR), which can be correlated with stereochemistry. mdpi.com While this study focused on C-2, it underscores the general principle that the three-dimensional arrangement of substituents is vital for molecular recognition and activity.

Modifications of the Amine Functional Group

The primary amine at the C-4 position of 6-ethylchroman-4-amine is a key site for chemical modification to modulate bioactivity and optimize physicochemical properties.

N-Functionalization and its Modulatory Effects on Bioactivity

The introduction of various substituents on the nitrogen atom (N-functionalization) can significantly impact the compound's biological profile.

Reductive amination: A library of gem-dimethylchroman-4-amine compounds was synthesized via reductive amination of the corresponding chromanone precursor. nih.gov This method allows for the introduction of a wide variety of groups onto the amine.

Impact of N-alkyl groups: In broader studies of bioactive amines, the length of an N-alkyl chain can be critical. For instance, in a series of cannabimimetic indoles, high-affinity binding required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov This principle of an optimal alkyl chain length for receptor interaction is likely applicable to N-alkylated this compound derivatives as well.

Influence on functional activity: Structure-activity relationship studies on opioid ligands have shown that introducing a methyl or ethyl group on a tertiary amino group generally results in agonist activity, while larger groups like cyclopropylmethyl typically lead to antagonists. nih.gov This demonstrates that the size and nature of the N-substituent can convert a molecule's functional activity.

Incorporation of Heterofunctional Groups for Property Optimization

Introducing heterofunctional groups—molecules containing other functional groups like hydroxyls, carboxylic acids, or amides—can be a strategy to enhance properties such as solubility and target engagement. rosmedlib.ru

Improving hydrophilicity: In the context of related chroman-4-ones, the introduction of heterofunctional groups such as terminal hydroxyl, carboxylic acid, ester, and amide moieties into an alkyl side chain at the C-2 position was used to increase hydrophilicity. acs.org This strategy is directly translatable to modifications of substituents on the C-4 amine of this compound to improve pharmacokinetic properties.

Bioisosteric replacement: Amide bonds are common in bioactive molecules, and their replacement with bioisosteres like ureas or oxadiazoles (B1248032) can lead to improved stability and potency. nih.gov N-acylation of the 4-amine with a functionalized carboxylic acid, followed by bioisosteric replacement of the resulting amide bond, represents a viable strategy for property optimization. For example, replacing an amide with a urea (B33335) derivative in one series of compounds led to a potent immunosuppressor. nih.gov

Access to diverse functionalities: The amine group can be a handle for a variety of chemical transformations. For example, it can be converted into amides through coupling with carboxylic acids, or undergo further alkylation. rsc.org These reactions allow for the incorporation of diverse heterofunctional groups to fine-tune the molecule's properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chroman-4-one |

| 8-bromo-6-chloro-2-pentylchroman-4-one |

| 5-HT1A |

| gem-dimethylchroman-4-amine |

Scaffold Hopping Strategies from the Chroman-4-amine Core

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering new, structurally distinct compounds that retain the biological activity of a known active molecule. This approach involves replacing the central core or "scaffold" of a molecule while preserving the essential pharmacophoric features responsible for its interaction with a biological target. niper.gov.innih.gov By identifying novel scaffolds, researchers can overcome limitations of existing compounds, such as poor pharmacokinetic properties, toxicity, or limited patentability. niper.gov.inuniroma1.it

Principles of Scaffold Hopping and Heterocycle Replacements in Drug Discovery

The fundamental principle of scaffold hopping lies in the search for isofunctional molecules with different structural backbones. bhsai.org This concept appears to challenge the similarity property principle, which suggests that structurally similar compounds exhibit similar biological activities. However, the landscape of biological activity is not always linear, and structurally diverse molecules can indeed bind to the same target if they present a similar three-dimensional arrangement of key interaction points (the pharmacophore). bhsai.orgtandfonline.com

Scaffold hopping can be broadly categorized, with one of the most common approaches being heterocycle replacement . nih.govnamiki-s.co.jp This involves substituting one heterocyclic ring system for another within the core of a drug candidate. namiki-s.co.jp Heterocycles are fundamental structural motifs in a vast number of approved drugs. researchgate.net The goal of such a replacement is to maintain or improve the desired biological activity while favorably modulating physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.govopenaccessjournals.com

The choice of the replacement heterocycle is critical and is often guided by principles of bioisosterism. openaccessjournals.com Bioisosteres are atoms or groups of atoms that, when substituted, result in a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com This can be a classical replacement, like substituting a carboxylic acid with a tetrazole, or a more subtle change, such as replacing a benzene (B151609) ring with a pyridine (B92270) ring to alter hydrogen bonding capacity and metabolic profile. researchgate.netopenaccessjournals.com

Key Principles of Scaffold Hopping:

| Principle | Description |

| Pharmacophore Preservation | The new scaffold must be able to orient the essential functional groups in a spatial arrangement that mimics the original active compound, allowing for effective binding to the biological target. tandfonline.comnih.gov |

| Structural Novelty | The aim is to identify a chemically different core structure to access new chemical space and potentially new intellectual property. niper.gov.in |

| Property Modulation | A primary driver for scaffold hopping is to improve undesirable properties of a lead compound, such as poor absorption, distribution, metabolism, and excretion (ADME) profiles, or to mitigate off-target effects. uniroma1.itnih.gov |

Common Heterocycle Replacements in Drug Discovery:

| Original Heterocycle/Group | Potential Replacement(s) | Rationale for Replacement |

| Benzene | Pyridine, Pyrimidine, Thiophene | Modulate lipophilicity, introduce hydrogen bond acceptors, alter metabolic profile. researchgate.netnih.gov |

| Amide | 1,2,4-Oxadiazole (B8745197), 1,3,4-Oxadiazole (B1194373), 1,2,3-Triazole | Increase metabolic stability against proteases, act as rigid linkers. nih.gov |

| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Mimic the acidic properties while potentially improving oral bioavailability. openaccessjournals.comopenaccessjournals.com |

| Thiazolidinedione | Oxazolidinedione | Mitigate toxicity associated with the original ring system. openaccessjournals.comopenaccessjournals.com |

The success of a heterocycle replacement is highly dependent on the specific molecular context and the target protein's binding site. openaccessjournals.com Therefore, a range of alternative structures is often synthesized and evaluated to identify the optimal replacement. openaccessjournals.com

Design of Peptidomimetics Utilizing Chroman-4-one and Chroman-4-amine Scaffolds

Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often hampered by poor oral bioavailability and rapid degradation by enzymes. gu.sesemanticscholar.org Peptidomimetics are non-peptide molecules designed to mimic the structure and function of natural peptides, thereby overcoming these limitations. researchgate.net A common strategy in peptidomimetic design is to use a rigid scaffold to orient the key amino acid side chains in a conformation that mimics a critical secondary structure of the parent peptide, such as a β-turn. gu.sesemanticscholar.org

The chroman-4-one scaffold and its derivatives, including chroman-4-amine, have emerged as promising frameworks for the development of peptidomimetics. gu.sesemanticscholar.org These bicyclic structures can serve as a rigid core onto which the necessary pharmacophoric groups can be appended. gu.se

In the context of designing peptidomimetics, the chroman-4-one scaffold has been utilized to mimic the β-turn of the peptide hormone somatostatin (B550006). gu.sesemanticscholar.org By strategically placing substituents that mimic the essential amino acid side chains of somatostatin at various positions on the chroman-4-one ring system, researchers have successfully created compounds with agonistic properties at somatostatin receptors. gu.sesemanticscholar.org For instance, side chains corresponding to the critical Trp8 and Lys9 residues of somatostatin have been introduced at the 2- and 8-positions of the chroman scaffold. researchgate.net

The synthesis of these peptidomimetics often involves modifications at several positions of the chroman core, such as the 2-, 3-, 6-, and 8-positions. gu.sesemanticscholar.org For example, various functional groups like amino, bromo, and cyano groups have been introduced at the 3-position of chroman-4-one to explore the structure-activity relationship (SAR). gu.se

Research Highlights in Chroman-Based Peptidomimetics:

| Scaffold | Target Peptide/Protein | Key Modifications | Outcome |

| Chroman-4-one/Chromone (B188151) | Somatostatin (β-turn mimetics) | Introduction of side chain equivalents of Trp8 and Lys9 at the 2- and 8-positions. researchgate.net | Compounds with agonistic activity at sst2 and sst4 somatostatin receptor subtypes were identified. semanticscholar.orgresearchgate.net |

| Chroman-4-one | Sirtuin 2 (SIRT2) inhibitors | 2-alkyl substitutions and modifications at the 6- and 8-positions. gu.senih.gov | Development of selective SIRT2 inhibitors with anti-proliferative effects in cancer cell lines. gu.segu.se |

The versatility of the chroman scaffold allows for the creation of diverse libraries of compounds for screening against various biological targets. The ability to functionalize different positions of the ring system provides a powerful tool for optimizing the potency and selectivity of the resulting peptidomimetics. gu.senih.gov

Topology-Based and Bioisosteric Replacements in Chroman Analogues

Topology-based scaffold hopping focuses on identifying new scaffolds that can present the same 3D arrangement of pharmacophoric features as the original molecule, even if the underlying core structure is significantly different in terms of its atom connectivity and ring systems. niper.gov.innih.gov This approach often relies on computational methods to screen virtual libraries of compounds for those that match a predefined pharmacophore model or have a similar molecular shape to the active template. tandfonline.comnamiki-s.co.jp While powerful in its ability to generate novel chemotypes, successful examples of purely topology-based hops are less common in the literature, likely due to the challenge of achieving comparable biological activity with a drastically different scaffold. nih.govbhsai.org

For example, in the development of neuroprotective agents, the amide group at the 2-position of the chroman moiety has been replaced with various five-membered heterocyclic rings, which act as bioisosteres. nih.govnih.gov This research demonstrated that replacing the amide with a 1,3,4-oxadiazole ring maintained the neuroprotective activity, while using a 1,2,4-oxadiazole or a 1,2,3-triazole led to a significant improvement in activity against glutamate-induced oxidative stress. nih.gov

Another study explored the bioisosteric replacement of the entire chroman-4-one/chromone core to address issues of high lipophilicity in a series of SIRT2 inhibitors. gu.se The chroman core was replaced with less lipophilic bicyclic scaffolds, including quinolin-4(1H)-one and benzothiadiazine-1,1-dioxide. gu.se The benzothiadiazine-1,1-dioxide-based compounds emerged as the most potent SIRT2 inhibitors among the new scaffolds, demonstrating a successful scaffold hop that improved physicochemical properties while retaining the desired biological activity. gu.se

Examples of Bioisosteric Replacements in Chroman Analogues:

| Original Group/Scaffold | Bioisosteric Replacement | Target/Application | Result |

| Amide group at C2 of chroman | 1,2,4-Oxadiazole, 1,2,3-Triazole | Neuroprotective agents | Significant improvement in activity against glutamate-induced oxidative stress. nih.gov |

| Chroman-4-one/chromone scaffold | Benzothiadiazine-1,1-dioxide | SIRT2 inhibitors | Maintained SIRT2 inhibitory activity with potentially improved physicochemical properties. gu.se |

Mechanistic Investigations of Reactions Involving 6 Ethylchroman 4 Amine Scaffolds

Formation and Reactivity of Amine Radical Cations in Chromanamine Derivatization

The derivatization of chromanamine scaffolds can be initiated through the formation of an amine radical cation, a highly reactive odd-electron species. beilstein-journals.orgacs.org This process is most effectively achieved using visible-light photoredox catalysis. doaj.org In this mechanism, the chromanamine, such as 6-Ethylchroman-4-amine, which does not typically absorb visible light, acts as a reductive quencher for a photoexcited catalyst. beilstein-journals.org

The general process begins with the absorption of visible light by a photocatalyst (PC), promoting it to an excited state (PC*). This excited catalyst is a potent oxidant capable of accepting a single electron from the nitrogen atom of the chromanamine scaffold. This single-electron transfer (SET) results in the formation of the corresponding amine radical cation and the reduced form of the photocatalyst (PC•⁻). beilstein-journals.orgcolab.ws

The newly formed amine radical cation is a key intermediate whose reactivity dictates the subsequent transformations. acs.org One of its primary and most synthetically useful reaction pathways is the deprotonation of a C-H bond positioned alpha to the nitrogen atom. beilstein-journals.orgacs.org In the case of this compound, this would be the C-H bond at the C4 position. This deprotonation is thermodynamically favorable as the acidity of the α-C–H bond is significantly increased upon oxidation of the amine. acs.org This step is typically facilitated by a mild base present in the reaction mixture and results in the formation of a transient, carbon-centered α-amino radical. This nucleophilic radical is another critical intermediate on the path to further functionalization. beilstein-journals.org

Role of Iminium Ions as Reactive Intermediates in Chromanamine Transformations

While the α-amino radical can participate in certain coupling reactions, a more common pathway in oxidative functionalization involves its further oxidation to an iminium ion. beilstein-journals.orgacs.org The α-amino radical is more easily oxidized than the parent amine, allowing for a second single-electron transfer to an appropriate oxidant. nih.gov In a photoredox cycle, this oxidant can be the regenerated photocatalyst or a stoichiometric terminal oxidant like oxygen. beilstein-journals.orgacs.org

This oxidation generates a highly electrophilic iminium ion intermediate. beilstein-journals.org The formation of this powerful electrophile from a relatively inert amine is a classic example of reactivity umpolung (polarity inversion). This iminium ion is susceptible to attack by a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the chroman ring. beilstein-journals.orgacs.org

The scope of nucleophiles that can be employed to trap this reactive intermediate is broad and includes:

Nitroalkanes: In aza-Henry reactions. acs.org

Malonates and other dicarbonyl compounds: For the introduction of ester functionalities. acs.org

Cyanide: To form α-aminonitriles. acs.org

Electron-rich aromatics: In Friedel-Crafts-type alkylations. acs.org

Enamines or enolates: In Mannich-type reactions, which can be coupled with organocatalysis for stereocontrol. beilstein-journals.orgprinceton.edu

This two-step sequence of amine radical cation formation followed by iminium ion generation provides a powerful and versatile platform for the C-H functionalization of this compound and related scaffolds under remarkably mild conditions. nih.gov

Applications of Photoredox Catalysis in Chromanamine Functionalization

Visible-light photoredox catalysis has become the premier method for generating amine radical cations and their subsequent iminium ions from chromanamine precursors. beilstein-journals.orgdoaj.org This technique uses light energy to drive chemical reactions under exceptionally mild conditions, often at room temperature, offering a green alternative to classical oxidation methods that require harsh reagents. researchgate.net

The process relies on a photocatalyst that can absorb light in the visible spectrum. beilstein-journals.org The most commonly used catalysts are transition metal complexes, such as those based on ruthenium and iridium, although organic dyes have also proven effective. beilstein-journals.orgmdpi.com

The catalytic cycle for the oxidative functionalization of a chromanamine can be summarized as follows:

Photoexcitation: The ground-state photocatalyst, for instance, [Ru(bpy)₃]²⁺, absorbs a photon of visible light to reach its excited state, [Ru(bpy)₃]²⁺*.

Reductive Quenching: The excited photocatalyst is a strong oxidant and undergoes a single-electron transfer (SET) with the chromanamine (e.g., this compound), which acts as a sacrificial reductant. This forms the amine radical cation and the reduced catalyst, [Ru(bpy)₃]⁺. beilstein-journals.org

Iminium Ion Formation: The amine radical cation is converted to the iminium ion via the α-amino radical intermediate, as previously described.

Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the electrophilic iminium ion, forming the functionalized product.

Catalyst Regeneration: The reduced photocatalyst, [Ru(bpy)₃]⁺, is oxidized back to its ground state by a terminal oxidant, most commonly molecular oxygen from the air, thereby closing the catalytic cycle. beilstein-journals.org

This catalytic approach allows for the efficient functionalization of the C-H bond alpha to the nitrogen atom with high atom economy. researchgate.net

Table 1: Common Photocatalysts in Amine Functionalization

Detailed Reaction Pathways and Stereochemical Outcomes in Chroman Ring Transformations

A significant advantage of generating iminium ions from chromanamines is the ability to couple these processes with other catalytic cycles, particularly organocatalysis, to achieve high levels of stereocontrol. acs.org The synthesis of chiral chroman derivatives is of great interest, and asymmetric domino or cascade reactions provide an elegant route to these complex molecules. rsc.orgrsc.org

A plausible detailed pathway for the asymmetric functionalization of a this compound scaffold involves a dual photoredox and organocatalytic Mannich-type reaction. princeton.edu

Proposed Dual Catalytic Cycle:

Photoredox Cycle (Iminium Formation): As detailed in section 4.3, the this compound is oxidized via photoredox catalysis to generate the corresponding electrophilic C4-iminium ion.

Organocatalytic Cycle (Nucleophile Formation): Simultaneously, a chiral secondary amine organocatalyst (e.g., a proline derivative) reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. princeton.edu

Stereoselective C-C Bond Formation: The chiral enamine adds to the prochiral iminium ion. The stereochemical environment created by the chiral organocatalyst directs the attack to one face of the iminium ion, thereby establishing a new stereocenter with high enantioselectivity.

Hydrolysis and Catalyst Turnover: The resulting intermediate is hydrolyzed to release the final γ-amino ketone product and regenerate both the photocatalyst and the organocatalyst.

This synergistic approach allows for the direct and stereoselective formation of a C-C bond at the C4 position of the chroman ring. princeton.edu The stereochemical outcome (diastereomeric ratio and enantiomeric excess) is highly dependent on the choice of organocatalyst, solvent, and reaction conditions. Research on the asymmetric synthesis of related chroman structures demonstrates that excellent stereoselectivities are achievable. rsc.orgrsc.org

Table 2: Representative Stereochemical Outcomes in Asymmetric Chroman Synthesis

These examples, while not performed on this compound itself, highlight the powerful strategies available for controlling the stereochemistry during the functionalization of the core chroman ring system, pathways that are directly applicable to this specific substrate.

Computational Chemistry and Molecular Modeling Studies of 6 Ethylchroman 4 Amine and Its Analogues

Conformational Analysis and Stability Predictions of Chromanamine Structures

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which in turn dictates its physical and biological properties. For chromanamine structures like 6-Ethylchroman-4-amine, computational methods are employed to predict the most stable conformations.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules. nih.gov By simulating the movement of atoms over time, researchers can identify various low-energy conformations and the transitions between them. nih.gov For instance, in cyclohexane (B81311) and its derivatives, MD simulations have been used to observe chair-chair interconversions and correlate simulation temperatures with ring inversion barriers. nih.gov A similar approach can be applied to the chroman ring system of this compound to understand its flexibility and preferred shapes.

The relative stability of different conformers can be summarized in a conformational energy diagram, which plots the potential energy of the molecule as a function of one or more torsion angles. youtube.com This provides a visual representation of the energy barriers between different conformations.

Table 1: Key Concepts in Conformational Analysis

| Term | Description | Relevance to this compound |

| Conformer | A specific three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | Determines the shape and potential interactions of the molecule. |

| Staggered Conformation | A low-energy conformation where substituents on adjacent atoms are as far apart as possible. | Likely to be the most stable conformation for the ethyl group. |

| Eclipsed Conformation | A high-energy conformation where substituents on adjacent atoms are aligned with each other. | Represents an energy barrier to rotation. |

| Dihedral Angle | The angle between two planes, each defined by three atoms. | Used to define the relative positions of substituents. |

| Potential Energy Surface | A mathematical function that gives the energy of a molecule as a function of its geometry. | Helps to identify stable conformers and transition states. |

Ligand-Target Interaction Profiling and Molecular Docking Simulations for Chromanamine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). semanticscholar.orgscielo.br This method is instrumental in understanding how chromanamine derivatives might interact with biological targets, such as proteins or enzymes. semanticscholar.orgnih.gov

The process of molecular docking involves two main steps: sampling of the conformational space of the ligand and scoring of the generated poses. scielo.br The scoring function estimates the binding affinity between the ligand and the target, with lower scores generally indicating a more favorable interaction. scielo.br For chromanamine derivatives, docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the binding site of a target protein. researchgate.neteco-vector.com For example, studies on quinoline-3-carboxamide (B1254982) derivatives have used molecular docking to investigate their selectivity for different kinases. mdpi.com

Molecular dynamics (MD) simulations can be performed on the docked complex to assess the stability of the predicted binding pose over time. semanticscholar.orgmdpi.com These simulations provide a more dynamic picture of the ligand-target interaction, revealing how the complex behaves in a more realistic, solvated environment. mdpi.comnih.gov Analysis of the MD trajectory can confirm the stability of key interactions and identify any conformational changes in the protein or ligand upon binding. mdpi.commdpi.com

Ligand-target interaction profiling can be further enhanced by methods like Thermal Proteome Profiling (TPP), which measures changes in protein thermal stability upon ligand binding across the entire proteome. nih.gov This can help identify both direct and indirect targets of a bioactive compound. nih.gov

Table 2: Common Interactions in Ligand-Target Docking

| Interaction Type | Description | Potential Role in Chromanamine Binding |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amine group of this compound can act as a hydrogen bond donor, while the oxygen in the chroman ring can be an acceptor. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The ethyl group and the aromatic part of the chroman ring can form hydrophobic interactions with nonpolar residues in a binding pocket. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene (B151609) ring of the chroman scaffold can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Cation-π Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | The protonated amine group could interact with aromatic residues. |

Pharmacophore Development and Virtual Screening Applications for Chromanamine Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models are developed based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). mdpi.comfrontiersin.org These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comresearchgate.net

Once a pharmacophore model is developed for a chromanamine scaffold, it can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. biosolveit.denuvisan.com This is a cost-effective method to discover novel chemical entities with desired biological activity. nuvisan.com The identified hits from virtual screening can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. eco-vector.com

Pharmacophore modeling can be combined with 3D-QSAR (Quantitative Structure-Activity Relationship) studies to build predictive models that correlate the 3D properties of molecules with their biological activity. nih.gov This can provide valuable insights into the structure-activity profile of a series of compounds and guide the optimization of lead compounds. nih.gov Machine learning techniques are increasingly being integrated with pharmacophore modeling to improve the predictive power of these models. nih.gov

The process of "scaffold hopping" can also be facilitated by pharmacophore models. This involves searching for new core structures (scaffolds) that can present the same pharmacophoric features as the original lead compound, potentially leading to compounds with improved properties. nih.gov

Table 3: Steps in Pharmacophore-Based Virtual Screening

| Step | Description | Application to Chromanamine Scaffolds |

| 1. Pharmacophore Model Generation | Defining the essential 3D arrangement of chemical features required for biological activity. nih.gov | Based on the structure of this compound or its complex with a target. |

| 2. Database Preparation | Preparing a large library of chemical compounds for screening. | Using databases like ZINC or PubChem. mdpi.com |

| 3. Virtual Screening | Searching the database for compounds that fit the pharmacophore model. biosolveit.de | Identifying new potential chromanamine analogues or entirely new scaffolds. |

| 4. Hit Filtering and Prioritization | Applying filters (e.g., Lipinski's rule of five, ADMET properties) to narrow down the list of hits. eco-vector.com | Selecting the most promising candidates for further study. |

| 5. Experimental Validation | Synthesizing and testing the prioritized hits to confirm their biological activity. | Confirming the predictions of the computational model. |

Computational Spectroscopy (e.g., Vibrational Circular Dichroism, VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nljascoinc.com It is a powerful method for determining the absolute configuration of chiral compounds in solution. schrodinger.comunige.chresearchgate.net

The absolute configuration of a chiral molecule like this compound, which has a stereocenter at the C4 position, can be determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R- or S-enantiomer). schrodinger.comunige.ch Since enantiomers have mirror-image VCD spectra, a good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spark904.nlrsc.org

The theoretical VCD spectra are typically calculated using DFT methods. unige.ch The process involves first performing a conformational search to identify all low-energy conformers of the molecule. spark904.nl The VCD spectra of these individual conformers are then calculated and Boltzmann-averaged to produce the final theoretical spectrum. schrodinger.com It is often important to include solvent effects in the calculations, as they can significantly influence the VCD spectrum. schrodinger.com

VCD spectroscopy offers several advantages over other methods for determining absolute configuration, such as X-ray crystallography, as it does not require the formation of a single crystal and can be performed on samples in solution. spark904.nlresearchgate.net

Table 4: Procedure for Absolute Configuration Assignment using VCD

| Step | Description | Details |

| 1. Experimental Measurement | The VCD and IR spectra of the chiral compound are measured experimentally. spark904.nl | Requires a specialized VCD spectrometer. mdpi.com |

| 2. Conformational Search | A computational search for all low-energy conformers of one enantiomer is performed. spark904.nl | Using methods like molecular mechanics or MD simulations. |

| 3. DFT Calculations | The geometries, energies, and VCD spectra of the identified conformers are calculated using DFT. unige.ch | Often performed with a basis set like 6-31G(d,p). unige.ch |

| 4. Boltzmann Averaging | The calculated spectra of the individual conformers are averaged based on their Boltzmann populations. schrodinger.com | This provides the final theoretical spectrum for that enantiomer. |

| 5. Spectral Comparison | The experimental VCD spectrum is compared to the calculated spectrum. schrodinger.com | A good match confirms the absolute configuration of the enantiomer used in the calculation. |

Preclinical Pharmacological Investigations of Chromanamine Scaffolds Excluding Clinical Human Trials

In Vitro Enzyme Inhibition and Modulation Studies

The interaction of chromane-based compounds with various enzymes is a key area of preclinical investigation. These studies aim to understand how these molecules can modulate enzyme activity, which may lead to therapeutic effects.

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs) involved in critical cellular processes, including aging and cell cycle regulation. nih.gov As such, SIRT2 has emerged as a compelling target in drug design, particularly for neurodegenerative disorders and cancer. nih.gov

Research has identified derivatives of chroman-4-one and chromone (B188151) as potent and selective inhibitors of SIRT2. nih.govnih.gov A series of these compounds were synthesized and found to have inhibitory concentrations in the low micromolar range. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that specific structural features were crucial for high potency. These include an alkyl chain with three to five carbons at the 2-position and the presence of larger, electron-withdrawing substituents at the 6- and 8-positions. nih.govacs.org

The synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms, specifically SIRT1 and SIRT3. nih.govacs.org The most potent inhibitors showed less than 10% inhibition of SIRT1 and SIRT3 at concentrations where they strongly inhibited SIRT2. acs.org For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a highly potent inhibitor, with an IC₅₀ value of 1.5 μM. nih.govresearchgate.net Further investigation into the stereochemistry of these compounds showed that for 8-bromo-6-chloro-2-pentylchroman-4-one, the (-)-1a enantiomer (IC₅₀ = 1.5μM) was slightly more potent than the (+)-1a enantiomer (IC₅₀ = 4.5 μM). mdpi.com

The potential therapeutic application of these findings was explored in cancer cell lines. Two chroman-4-one and chromone-based SIRT2 inhibitors showed antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating to their SIRT2 inhibition potency. nih.govhelsinki.fi This suggests that the chroman-4-one scaffold is a valuable starting point for developing novel SIRT2 inhibitors. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity Notes | Reference |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | Highly selective over SIRT1 and SIRT3 | nih.gov, researchgate.net |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 1.5 µM | Enantiomer was slightly more potent than the (+) form | mdpi.com |

| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 µM | Enantiomer was slightly less potent than the (-) form | mdpi.com |

DNA topoisomerases are enzymes that manage the topology of DNA and are vital for processes like DNA replication and transcription. researchgate.net Because of their essential role in cell division, they have become important targets for the development of anticancer drugs, with inhibitors designed to disrupt DNA replication in cancer cells, leading to cell death. researchgate.net

A series of chromone derivatives have been designed and evaluated as potential inhibitors of Topoisomerase I (Top I). researchgate.netnih.gov In these studies, several compounds demonstrated significant inhibitory activity. researchgate.net One of the most potent compounds identified, designated as chromone 11b, exhibited an IC₅₀ value of 1.46 µM, which was found to be more potent than known Top I inhibitors such as camptothecin. researchgate.netnih.gov Another derivative, chromone 11c, also showed potent inhibition with an IC₅₀ of 6.16 µM and demonstrated cytotoxic activity against oral cavity (KB) and small cell lung cancer (NCI-H187) cell lines. researchgate.netnih.gov

Furthermore, some chroman derivatives have been investigated for their potential to act as chemosensitizers. google.comgoogle.com These compounds appear to increase the cytotoxicity of established anticancer drugs that function as topoisomerase inhibitors, such as topotecan (B1662842) (a Topo I inhibitor) and doxorubicin (B1662922) (a Topo II inhibitor). google.comgoogle.com This suggests a dual role for chroman-based scaffolds in cancer therapy, both as direct enzyme inhibitors and as adjuvants to enhance the efficacy of other chemotherapeutic agents. google.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Cytotoxic Activity | Reference |

|---|---|---|---|---|

| Chromone 11b | Topoisomerase I | 1.46 µM | Inactive against MCF-7, KB, and NCI-H187 cell lines | researchgate.net, nih.gov |

| Chromone 11c | Topoisomerase I | 6.16 µM | Active against KB (IC₅₀ = 73.32 µM) and NCI-H187 (IC₅₀ = 36.79 µM) | researchgate.net, nih.gov |

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of substances, including drugs, steroids, and fatty acids. wikipedia.orgmdpi.com These enzymes, primarily located in the liver, are responsible for Phase I biotransformation reactions, which typically involve oxidation to render compounds more water-soluble and easier to excrete. wikipedia.orgnih.gov Interactions with CYP enzymes are a critical aspect of preclinical drug development, as a compound can act as a substrate, an inhibitor, or an inducer of these enzymes, potentially leading to drug-drug interactions. nih.govevotec.com

While specific data on the interaction of 6-Ethylchroman-4-amine with CYP enzymes is not extensively detailed in the available literature, general principles can be applied based on its structure. Compounds containing amine groups, such as this compound, are known to be capable of binding to P450 isozymes. nih.gov Such interactions can modulate the catalytic activity of these enzymes. nih.gov

Research on other chroman-containing compounds provides a relevant precedent. For instance, a study on the leukotriene B4 receptor antagonist CP-195,543, which features a chroman core, successfully identified the specific human CYP isozymes responsible for its in vitro metabolism. googleapis.com This demonstrates that chroman-based scaffolds are recognized and processed by the CYP system. Understanding which specific CYP enzymes (e.g., CYP3A4, CYP2D6) metabolize a chroman derivative is crucial for predicting its metabolic fate and potential interactions with other co-administered drugs. nih.gov

Topoisomerase Inhibition Studies

Receptor Interaction and Signaling Pathway Research

Beyond enzyme inhibition, chromane (B1220400) derivatives are being investigated for their ability to bind to and modulate various cell surface receptors, thereby influencing intracellular signaling pathways.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel best known as the primary sensor for cold temperatures in the human body. d-nb.infopatsnap.com When activated by cold (below 26°C) or cooling agents like menthol, the channel opens, leading to the perception of cold. patsnap.com Due to its role in sensory pathways, the TRPM8 receptor has become a target for therapeutic intervention in conditions such as neuropathic pain, cold hypersensitivity, and migraine. patsnap.comgoogle.com

A class of chroman compounds and their related derivatives has been identified and patented for its TRPM8 antagonist properties. google.com These compounds function by binding to the TRPM8 receptor and blocking its activation, thereby inhibiting the generation of the electrical signal that the brain perceives as cold. patsnap.com Preclinical research suggests that by modulating TRPM8, these antagonists could be beneficial for patients experiencing neuropathic pain. google.com Studies in animal models have shown that TRPM8 antagonists can attenuate cold allodynia, a condition where pain is caused by a normally non-painful cold stimulus. google.com This line of research indicates that chroman-based scaffolds are a promising foundation for the development of novel TRPM8 modulators. google.comcsic.es

Mu-opioid receptor agonists are highly effective analgesics, but their clinical use is often limited by severe side effects, including respiratory depression and tolerance. frontiersin.org A leading hypothesis in modern pharmacology suggests that the therapeutic effects (analgesia) and the adverse effects of opioids are mediated by different downstream signaling pathways. frontiersin.orgnih.gov Analgesia is primarily driven by the G-protein signaling pathway, while many side effects are thought to be linked to the β-arrestin pathway. frontiersin.orgmdpi.com

This has led to a search for "G-protein biased" agonists—compounds that selectively activate the G-protein pathway while minimally engaging, or even blocking, the β-arrestin pathway. frontiersin.org Such a signaling profile could potentially yield safer and better-tolerated pain therapeutics. mdpi.com

Within this innovative area of research, derivatives of the chroman scaffold are being explored. Specifically, chroman-4-one derivatives, which are structurally related to chroman-4-amine (B2768764), have been investigated as potential G-protein biased agonists for the mu-opioid receptor. unife.it This research places the chroman-4-amine scaffold within a modern drug discovery strategy aimed at developing safer opioid analgesics. It is important to note, however, that there is an ongoing scientific debate about whether the improved therapeutic profiles of some of these compounds are due to true G-protein bias or to their nature as partial agonists at the receptor. frontiersin.orgnih.gov

PAC1 Receptor Agonism by Related Chroman Derivatives

The pituitary adenylate cyclase-activating polypeptide (PACAP) type 1 (PAC1) receptor is a key target in neuroscience and related fields due to its role in neuroprotection, pain, and inflammation. biorxiv.org PACAP, the natural ligand for the PAC1 receptor, has shown promise in models of neurodegenerative diseases, but its therapeutic use is limited by poor bioavailability and rapid degradation. nih.gov This has spurred the development of stable and selective PAC1 receptor agonists. nih.gov

While research has focused on peptide-based agonists, such as those derived from PACAP or the sand fly peptide maxadilan, the exploration of small molecules like chroman derivatives is an emerging area. nih.govgoogle.comepo.org Patent literature includes a broad range of chemical entities in the design of novel PAC1 receptor agonists. One such patent lists an "ethyl chroman-6-sulphonyl (Pmc)" group as a potential component of these agonists, although specific data on its binding or activation potential were not detailed. epo.org The primary strategy for developing non-peptide agonists often involves identifying key residues and sequences from natural ligands to create mimetics. google.com The PACAP subfamily of receptors, including PAC1, VPAC1, and VPAC2, are structurally similar, making the design of selective ligands challenging. mdpi.com Current research aims to elucidate the structural basis of ligand binding to design more specific agonists and antagonists for therapeutic use in conditions ranging from neurodegenerative disorders to migraine and PTSD. biorxiv.orgmdpi.com

Exploration of Anti-inflammatory and Antioxidant Mechanisms

The chroman scaffold is a core component of many natural and synthetic compounds exhibiting significant anti-inflammatory and antioxidant properties. researchgate.netnih.gov These activities are crucial for combating conditions associated with chronic inflammation and oxidative stress, such as neurodegenerative diseases and cancer. mdpi.comresearchgate.net

The mechanisms underlying these effects often involve the modulation of key signaling pathways. For instance, some natural compounds exert their anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. mdpi.com This pathway's inhibition leads to a reduction in the production of pro-inflammatory mediators like cytokines and nitric oxide. nih.govfrontiersin.org

Simultaneously, the antioxidant effects are frequently linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 activation upregulates the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD), thereby protecting cells from oxidative damage. mdpi.comnih.gov Studies on various natural compounds, including flavonoids and chalcones which can contain chroman-like structures, have demonstrated their ability to scavenge reactive oxygen species (ROS) and enhance the cellular antioxidant defense system. mdpi.commdpi.com For example, the chalcone (B49325) cardamonin (B96198) was shown to reduce nitric oxide release and modulate the expression of genes involved in oxidative stress in microglial cells. mdpi.comnih.gov Similarly, procyanidins have demonstrated neuroprotective effects by activating the Nrf2/antioxidant response element (ARE) pathway. nih.gov The dual action of inhibiting pro-inflammatory pathways while boosting antioxidant defenses makes chroman-based scaffolds a promising area for the development of new therapeutic agents. nih.gov

Cell-Based Biological Activity Assessments

Antiproliferative and Antitumoral Effects in Cancer Cell Lines

The chroman scaffold, particularly in the form of chroman-4-ones and chromenes, is a "privileged structure" in medicinal chemistry, serving as the foundation for numerous compounds with potent antiproliferative and antitumoral activities. researchgate.netnih.gov Preclinical studies have demonstrated the efficacy of these derivatives against a variety of human cancer cell lines.

Research has shown that chroman-4-one derivatives can act as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis. gu.sehelsinki.fiacs.org Inhibition of SIRT2 has been linked to antiproliferative effects in breast (MCF-7) and lung (A549) cancer cells, with these effects correlating to the compounds' SIRT2 inhibition potency. helsinki.fiacs.org The mechanism often involves an increase in the acetylation of α-tubulin, a key component of the cytoskeleton. helsinki.fi

Similarly, derivatives of 4-aryl-4H-chromene have been identified as potent inducers of apoptosis in human leukemia K562 cells, with some compounds showing activity at nanomolar concentrations. nih.gov The apoptotic mechanism was confirmed by observing caspase-3 and caspase-9 activation and the downregulation of survival proteins like survivin. nih.gov Other chromene derivatives have been found to specifically target aggressive triple-negative breast cancer (TNBC) cells by disrupting microtubule polymerization, leading to mitotic arrest and cell death. nih.gov

The following table summarizes the antiproliferative activity of various chroman-based derivatives in different cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line | Observed Effect | IC50 Value | Source |

|---|---|---|---|---|---|

| Chroman-4-one | 2-pyridylethyl substituted | MCF-7 (Breast), A549 (Lung) | Inhibition of proliferation | Not specified | gu.se |

| Chroman-4-one fused 1,3,4-thiadiazole | Compound 3c | MDA-MB-231 (Breast) | Anticancer activity | 38.12 µM | psgcas.ac.in |

| Chroman-4-one fused 1,3,4-thiadiazole | Compound 3c | MCF-7 (Breast) | Anticancer activity | 41.21 µM | psgcas.ac.in |

| 4-Aryl-4H-chromene | Compound 3-NC | K562 (Leukemia) | Inhibition of proliferation, Apoptosis induction | 65 nM | nih.gov |

| Chromene | Compounds C1 and C2 | TNBC (Triple-Negative Breast Cancer) | Specific inhibition of viability, Mitotic arrest, Apoptosis | Not specified | nih.gov |

| Chromanone | 3-chlorophenylchromanone with 2-methylpyrazoline (B2) | A549 (Lung) | Strong cytotoxicity | Not specified | nih.gov |

Neuroprotective Effects in In Vitro Models

The chroman framework is integral to compounds that exhibit neuroprotective properties in various in vitro models of neurodegeneration. google.com These models are essential for screening potential therapeutic agents and elucidating their mechanisms of action. nih.govtechscience.com Commonly used systems include primary cortical neuronal cultures and cell lines like PC12, which are often subjected to stressors such as amyloid-β (Aβ) peptides or hydrogen peroxide (H₂O₂) to mimic the pathological conditions of diseases like Alzheimer's. nih.govnih.govnih.gov

One key mechanism through which chroman-related compounds may exert neuroprotection is via the inhibition of SIRT2. acs.org Selective SIRT2 inhibitors built on a chroman-4-one scaffold are considered promising for counteracting the progression of neurodegenerative disorders like Huntington's and Parkinson's disease. acs.org

Furthermore, the antioxidant properties of chroman derivatives play a crucial role in their neuroprotective capacity. google.com For instance, pyrano[3,2-c] chromene derivatives have been shown to inhibit the aggregation of amyloid proteins, a key pathological feature of Alzheimer's disease. researchgate.net A naphthalimide-based compound containing a chromene moiety demonstrated significant inhibition of Aβ aggregation and protected primary cortical neurons from Aβ-induced toxicity. researchgate.net This highlights the potential of these scaffolds to act as multi-target-directed ligands, addressing both protein aggregation and oxidative stress. researchgate.net

In vitro studies using organotypic hippocampal slice cultures have also served as valuable tools for evaluating neuroprotection. oncodesign-services.com These models maintain the complex three-dimensional structure of brain tissue, offering a more physiologically relevant environment to test the efficacy of compounds against neurotoxic insults. techscience.comoncodesign-services.com The neuroprotective effects observed with chroman-related structures in these diverse in vitro systems underscore their potential for development into treatments for neurodegenerative diseases. nih.gov

Structure-Biological Activity Correlations based on Preclinical Findings

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity. rsc.org For chroman-based scaffolds, preclinical findings have established several key structural features that govern their biological activities, particularly their anticancer effects.

Systematic modifications of the chroman-4-one and chromone cores have revealed critical insights. For example, in the context of SIRT2 inhibition, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were found to be crucial for potency. gu.se The introduction of various substituents at the 3-position further modulates activity. gu.se In a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein (ABCG2), a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. nih.gov Interestingly, methylation of a central amide nitrogen in these derivatives significantly reduced their efficacy, highlighting the importance of this specific structural feature for target interaction. nih.gov

These findings collectively demonstrate that the biological profile of chroman-based compounds can be finely tuned through specific structural modifications. The strategic placement of functional groups on the chroman rings and their associated substituents is essential for optimizing interactions with biological targets and achieving desired therapeutic effects. nih.govrsc.orgnih.gov

Future Perspectives and Advanced Research Avenues for 6 Ethylchroman 4 Amine Chemistry

Innovations in Synthetic Methodology for Complex Chromanamine Structures